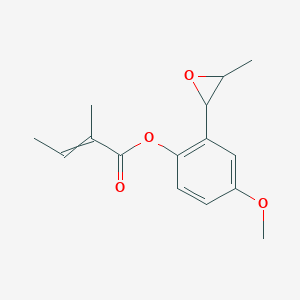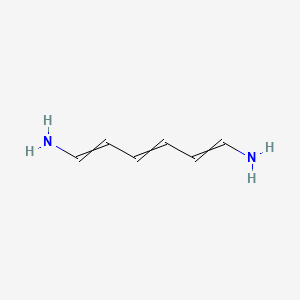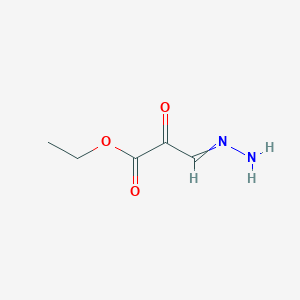
Ethyl 3-hydrazinylidene-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydrazinylidene-2-oxopropanoate is a chemical compound with the molecular formula C₅H₈N₂O₃ It is known for its unique structure, which includes a hydrazinylidene group attached to an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydrazinylidene-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction is carried out under controlled conditions, often at low temperatures (0–10 °C) to ensure the stability of the intermediate products. The reaction mixture is then adjusted to a pH of 5 using a saturated sodium acetate solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydrazinylidene-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl 3-hydrazinylidene-2-oxopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-hydrazinylidene-2-oxopropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which are involved in the body’s inflammatory response.
Pathways Involved: By inhibiting these cytokines, the compound can reduce inflammation and protect tissues from damage in various disease models.
Comparison with Similar Compounds
Ethyl 3-hydrazinylidene-2-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-[2-(2,6-difluorophenyl)hydrazinylidene]-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate: This compound has shown significant inhibitory activity on enzymes and biofilm formation.
Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates: These compounds are used in the synthesis of hydrazones and other heterocyclic structures.
Properties
CAS No. |
143209-16-9 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
ethyl 3-hydrazinylidene-2-oxopropanoate |
InChI |
InChI=1S/C5H8N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2,6H2,1H3 |
InChI Key |
FQTGUQAJFGBDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



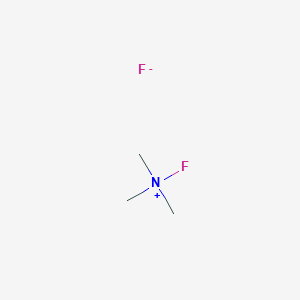
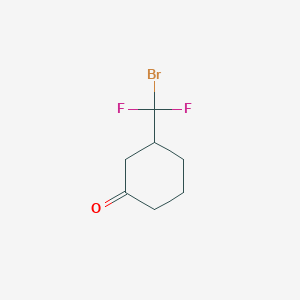
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
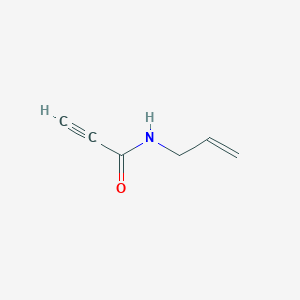
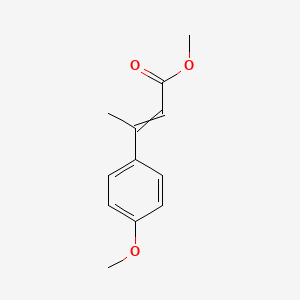
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
